N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound is characterized by the presence of an adamantyl group, a quinoline moiety, and a sulfanylacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.
Coupling Reaction: The final step involves coupling the adamantyl group with the quinoline derivative through a sulfanylacetamide linkage. This can be achieved using reagents such as thionyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA or enzymes, while the adamantyl group may enhance membrane permeability or stability. The sulfanylacetamide linkage could play a role in binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-2-(quinolin-2-yl)sulfanylacetamide
- N-(1-adamantyl)-2-(4-chloroquinolin-2-yl)sulfanylacetamide
- N-(1-adamantyl)-2-(4-methylquinolin-2-yl)acetamide
Uniqueness
N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of the adamantyl group, the 4-methylquinoline moiety, and the sulfanylacetamide linkage. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-14-6-21(23-19-5-3-2-4-18(14)19)26-13-20(25)24-22-10-15-7-16(11-22)9-17(8-15)12-22/h2-6,15-17H,7-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHCHAKYQAJGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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